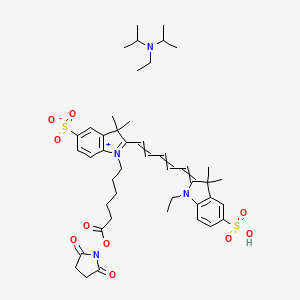

Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% involves the preparation of a series of Cy5 derivatives that possess different 5,5’-substituents . These derivatives are incorporated into a set of DNA sequences . The parent dyes are functionalized with a monomethoxytrityl protective group, permitting rapid phosphoramidite conversion and direct internal DNA incorporation into nascent oligonucleotides .Molecular Structure Analysis

The molecular structure of Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% is represented by the chemical formula C45H62N4O10S2 .Chemical Reactions Analysis

Cy5.5NS succinimidyl ester selectively reacts with aliphatic amines . This non-sulfonated cyanine is not water soluble, and is mainly used for labeling oligos, peptides, and other small molecules .科学的研究の応用

Fluorescent Labeling of Macromolecules

Cy5 N-succinimidyl ester is a bright, photostable, and pH insensitive fluorescent dye that enables simple and efficient Cy5 fluorescent labeling of any primary amine-containing macromolecule . It can be excited to about 98% of maximum with a krypton/argon laser (647 nm line) or to about 63% of maximum with a helium/neon laser (633 nm line) .

Cancer Immunotherapy

Cy5 N-succinimidyl ester has been used in the development of size-transformable antigen-presenting cell–mimicking nanovesicles for cancer immunotherapy . These nanovesicles can stimulate CD8+ T cell activation, which is crucial for effective cancer immunotherapy .

Cellular Uptake Studies

The cellular internalization behavior of compounds can be studied using Cy5 N-succinimidyl ester. For instance, it has been used to study the cellular uptake of NP-OVA-Cy5.5 and free OVA-Cy5.5 in DC2.4 cells .

Preparation of Polyacrylamide Gels

Cy5 N-succinimidyl ester can be used in the preparation of polyacrylamide (PA) gels. A study aimed to improve and simplify the preparation of PA gels using an economical crosslinker, N-hydroxysuccinimide-acrylamide (NHS-AA) ester, to enable increased stability in protein coating .

Protein Labeling

Cy5 N-succinimidyl ester can be used for protein labeling. The NHS-ester moiety readily reacts with primary amino groups (-NH2) forming stable amide bonds .

Antibody Labeling

Cy5 N-succinimidyl ester can be used for antibody labeling. The protocol for labeling an antibody with Cy5-NH2 involves dissolving the antibody into a suitable amine-free buffer to obtain a 1-5 mg/ml solution .

作用機序

Target of Action

The primary targets of Cy5 N-succinimidyl ester DIPEA Salt are the amino groups in peptides, proteins, and oligonucleotides . The compound is used as a reactive dye for labeling these targets .

Mode of Action

The compound interacts with its targets by binding to the amino groups present in peptides, proteins, and oligonucleotides . This binding process requires a small amount of organic co-solvent, such as DMF or DMSO .

Result of Action

The primary result of the compound’s action is the successful labeling of target molecules, which can then be detected due to the compound’s fluorescence properties . The compound has an excitation wavelength of 649 nm and an emission wavelength of 670 nm .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture . Therefore, it should be stored in a dark, moisture-free environment . Furthermore, the presence of certain substances, such as azide or thiomersal, can interfere with protein labeling .

特性

IUPAC Name |

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N3O10S2.C8H19N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-6-9(7(2)3)8(4)5/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);7-8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAMARUTRNBVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62N4O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cy5-se/dipea(1:1) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)

![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)

![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)